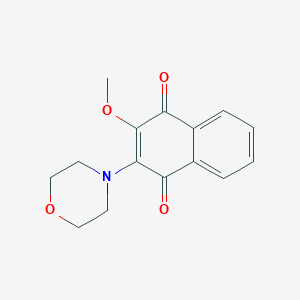
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(2-pyridinylmethyl)urea, commonly known as BPI-9016M, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
BPI-9016M has shown potential applications in various scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, BPI-9016M has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, BPI-9016M has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In immunology, BPI-9016M has been shown to modulate the immune response and can potentially be used in the treatment of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of BPI-9016M is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. BPI-9016M has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle progression. BPI-9016M has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
BPI-9016M has been shown to have various biochemical and physiological effects. In cancer cells, BPI-9016M has been shown to induce cell cycle arrest and apoptosis. In neurobiology, BPI-9016M has been shown to protect neurons from oxidative stress and improve cognitive function. In immunology, BPI-9016M has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPI-9016M has several advantages for lab experiments, including its high purity and stability. BPI-9016M is also relatively easy to synthesize using standard laboratory equipment. However, one limitation of BPI-9016M is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of information on its long-term toxicity and side effects.
Direcciones Futuras
There are several future directions for the research and development of BPI-9016M. One direction is to investigate the potential use of BPI-9016M in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate the potential use of BPI-9016M as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term safety and toxicity of BPI-9016M.
Métodos De Síntesis
BPI-9016M can be synthesized using various methods, including the reaction of 2-pyridinemethanol with 1,3-benzodioxole-5-carboxylic acid, followed by the reaction with urea. Another method involves the reaction of 2-pyridinemethanol with 1,3-benzodioxole-5-isocyanate, followed by the reaction with ammonia. The purity of the synthesized compound can be improved by recrystallization using solvents such as ethanol, methanol, or acetonitrile.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(16-8-11-3-1-2-6-15-11)17-10-4-5-12-13(7-10)20-9-19-12/h1-7H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZSVELIYJZSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)



![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![N-(2,4-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5732915.png)